(R)-alpha-benzhydryl-proline-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

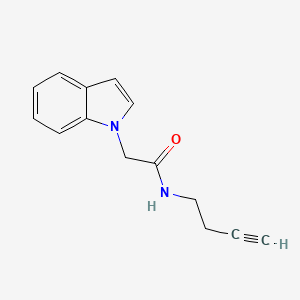

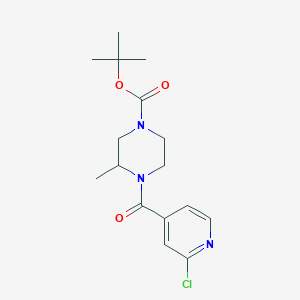

(R)-alpha-benzhydryl-proline-HCl, commonly referred to as R-BZP, is a synthetic compound that belongs to the class of psychoactive substances known as phenylpiperazines. It is a chiral compound with a molecular weight of 284.82 g/mol and a chemical formula of C16H20ClNO.

Scientific Research Applications

Scale-up Synthesis and Environmental Benefits

- The proline-derived ligands, including variants of benzhydryl-proline, are highlighted for their role in the efficient, environmentally friendly synthesis of tailor-made α- and β-amino acids. These ligands are crucial for synthesizing enantiomerically pure amino acids, offering a scalable and eco-friendly methodology that supports the synthesis of bioactive peptides without relying on tedious resolution procedures. This approach underpins the production of novel chemical entities on a larger scale, underscoring the importance of these compounds in pharmaceutical synthesis (Romoff et al., 2017).

Molecular Structure and Gas Phase Studies

- Research on hydroxyproline derivatives provides insights into how substitutions at the proline ring influence molecular recognition and stability in biological systems. Such studies are essential for understanding the stereochemistry-dependent interactions of proline-containing molecules, which can affect the structure and function of peptides and proteins. These insights are crucial for designing more effective drug molecules and understanding protein folding mechanisms (Lesarri et al., 2005).

Enzyme Catalysis and Synthesis of Amino Acids

- Benzhydrylamine has been identified as an ammonia equivalent in catalyzed reactions, illustrating the compound's versatility in synthesizing primary amines from alkynes. This functionality is instrumental in the development of new synthetic routes for the preparation of amino acids and their derivatives, offering a foundational technique for producing a wide range of bioactive compounds (Haak et al., 2000).

Asymmetric Assembly Reactions

- Proline and its derivatives are pivotal in catalyzing asymmetric assembly reactions, providing a direct route to optically active β-amino alcohols from aldehydes, ketones, and azodicarboxylates. This process highlights the role of proline-based catalysts in facilitating reactions that form complex, biologically active molecules in an enantioselective manner, underscoring their importance in organic synthesis and drug discovery (Chowdari et al., 2003).

Fluorescence-Based Detection and In Vivo Applications

- Studies on the fluorescence-based detection of small biomolecular thiols demonstrate the application of proline and its derivatives in designing fluorescent probes. These probes are crucial for differentiating and detecting specific molecules within biological systems, offering tools for biomedical research, diagnostics, and therapeutic monitoring (Chen et al., 2016).

properties

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-GMUIIQOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2699953.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2699959.png)

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)

![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)